Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)-

Catalog No.
S12943407
CAS No.
871361-88-5
M.F
C18H16N2O
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E...

CAS Number

871361-88-5

Product Name

Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)-

IUPAC Name

2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2

InChI Key

CYVVJSKZRBZHAV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1

Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)- is an organic compound characterized by its unique structure, which features two pyridinylmethylene groups attached to a cyclohexanone backbone. Its molecular formula is C22H22N2OC_{22}H_{22}N_2O with a molecular weight of approximately 342.42 g/mol. The compound exhibits a yellow to brown appearance and is known for its potential applications in various fields, including pharmaceuticals and materials science .

The primary chemical reaction involving Cyclohexanone, 2,6-bis(4-pyridinylmethylene)- is the cross-aldol condensation. This reaction involves the condensation of cyclohexanone with pyridine derivatives, leading to the formation of bis(pyridinylmethylene) derivatives. The reaction typically proceeds under basic conditions and may require heat to facilitate the formation of the double bonds between the carbonyl and the nitrogen-containing groups .

Key Reactions

  • Cross-Aldol Condensation:
    • Reactants: Cyclohexanone + Pyridine derivatives
    • Conditions: Basic medium, heat
    • Products: 2,6-bis(4-pyridinylmethylene)cyclohexanone

Cyclohexanone, 2,6-bis(4-pyridinylmethylene)- has been studied for its biological properties, particularly its cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures exhibit significant antiproliferative activity, making them potential candidates for anticancer drug development . The mechanism of action is primarily attributed to their ability to induce apoptosis in cancer cells.

The synthesis of Cyclohexanone, 2,6-bis(4-pyridinylmethylene)- can be achieved through several methods:

  • Aldol Condensation:
    • Reagents: Cyclohexanone and substituted pyridine aldehydes.
    • Procedure: Mix the reactants in a suitable solvent under basic conditions (e.g., sodium hydroxide) and heat to promote condensation.
    • Yield: Varies based on reaction conditions and purity of starting materials.
  • Alternative Methods:
    • Some studies have explored microwave-assisted synthesis for improved yields and reduced reaction times .

This compound has various applications in:

  • Pharmaceuticals: As a lead compound in drug discovery due to its cytotoxic properties against cancer cells.
  • Materials Science: Potential use in creating photosensitive materials due to its structural properties .
  • Organic Synthesis: As an intermediate in synthesizing other complex organic molecules.

Interaction studies have focused on the compound's ability to bind with biological targets, particularly in cancer therapy. The binding affinity of Cyclohexanone, 2,6-bis(4-pyridinylmethylene)- with proteins involved in cell cycle regulation has been investigated. These studies suggest that modifications to the pyridine rings can enhance binding interactions and improve biological activity .

Several compounds share structural similarities with Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2,6-Bis(4-methylbenzylidene)cyclohexanoneStructureMethyl substitution enhances lipophilicity
2,6-Bis(4-aminobenzylidene)cyclohexanoneStructureExhibits stronger biological activity due to amino groups
2,6-Di(4-azidobenzal)cyclohexanoneStructureAzide groups introduce unique reactivity for click chemistry

Uniqueness

Cyclohexanone, 2,6-bis(4-pyridinylmethylene)- stands out due to its dual pyridine functionality that not only enhances its biological activity but also offers potential for further functionalization compared to other similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

276.126263138 g/mol

Monoisotopic Mass

276.126263138 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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